

An In-depth Technical Guide to the Synthesis and Manufacturing of Propanil-d5

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Compound of Interest

Compound Name: Propanil-d5

Cat. No.: B590479

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and manufacturing of **Propanil-d5**, an isotopically labeled analog of the widely used herbicide Propanil. This document details the chemical principles, experimental protocols, and data pertinent to the preparation of this compound, intended for use in research, development, and as an internal standard in analytical studies.

Introduction

Propanil, chemically known as N-(3,4-dichlorophenyl)propanamide, is a post-emergence herbicide effective against a variety of grasses and broad-leaved weeds.^[1] The deuterated analog, **Propanil-d5**, in which the five hydrogen atoms of the propanoyl group are replaced with deuterium, serves as a valuable tool in metabolic studies, environmental fate analysis, and as an internal standard for quantitative analysis by mass spectrometry. The presence of deuterium atoms provides a distinct mass signature, allowing for accurate differentiation and quantification of the analyte from its non-labeled counterpart.

The synthesis of **Propanil-d5** follows a well-established chemical pathway involving the acylation of 3,4-dichloroaniline with a deuterated propanoylating agent. This guide will elaborate on the synthesis of the necessary precursors and the final coupling reaction to yield the desired labeled compound.

Synthesis Pathway

The manufacturing of **Propanil-d5** is a multi-step process that begins with the synthesis of two key precursors: 3,4-dichloroaniline and propanoyl-d5 chloride. These intermediates are then reacted to form the final product.

Synthesis of 3,4-Dichloroaniline

3,4-Dichloroaniline is a crucial aromatic amine intermediate. A common industrial method for its synthesis is the catalytic hydrogenation of 3,4-dichloronitrobenzene.^[1]

Reaction:

This process typically employs a catalyst such as Raney nickel and is carried out under pressure.^[1]

Synthesis of Propanoyl-d5 Chloride

The deuterated acylating agent, propanoyl-d5 chloride, is synthesized from commercially available propanoic acid-d5. The conversion of the carboxylic acid to the acyl chloride can be achieved using a variety of chlorinating agents, with thionyl chloride (SOCl_2) being a common and effective choice.^{[2][3]}

Reaction:

This reaction is typically performed in an inert solvent and may be facilitated by a catalytic amount of a tertiary amine.

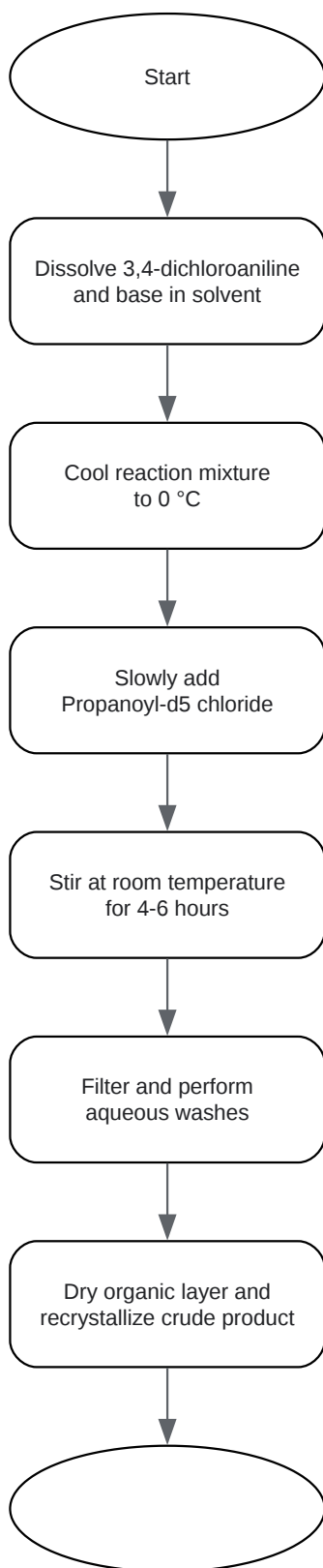
Final Synthesis of Propanil-d5

The final step in the synthesis of **Propanil-d5** is the acylation of 3,4-dichloroaniline with propanoyl-d5 chloride. This is a nucleophilic acyl substitution reaction where the amino group of 3,4-dichloroaniline attacks the electrophilic carbonyl carbon of propanoyl-d5 chloride.

Reaction:

Synthesis pathway for **Propanil-d5**.

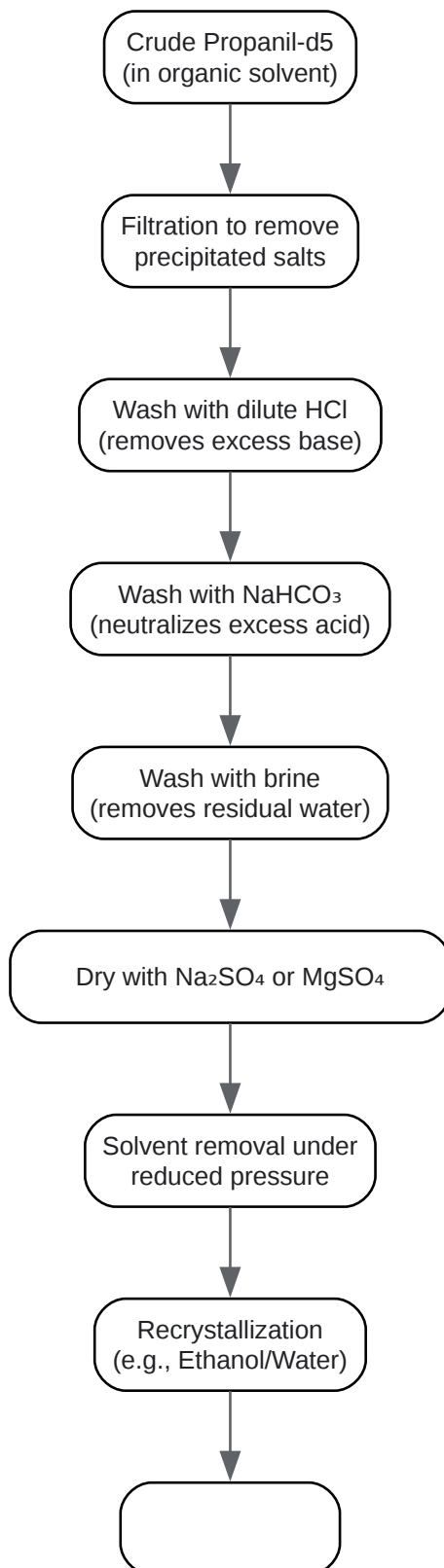
Experimental Workflow for Propanil-d5 Synthesis



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Experimental workflow for the synthesis of **Propanil-d5**.

Logical Relationship of Purification Steps



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Logical flow of the purification process for **Propanil-d5**.

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References

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